(3,3-Difluorocyclobutyl)methanamine

Physicochemical property optimization Basicity modulation Amine pKa tuning

Medicinal chemistry programs frequently encounter lead candidates with excessive hERG inhibition, poor passive permeability, or rapid oxidative metabolism. Generic cyclobutylamine replacements fail to address these liabilities simultaneously. (3,3-Difluorocyclobutyl)methanamine directly solves these challenges through its unique gem-difluoro motif: - Reduces conjugate acid pKa by ~0.7 units (9.52 vs. ~10.2), mitigating hERG binding risk. - Increases logP by ~1.1 units, enhancing membrane permeability without additional molecular weight. - Provides metabolic shielding at the cyclobutyl position, validated in clinical-stage programs such as ivosidenib. Procure this single, versatile building block to streamline multi-parameter lead optimization.

Molecular Formula C5H9F2N
Molecular Weight 121.13 g/mol
CAS No. 1159882-59-3
Cat. No. B1419847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,3-Difluorocyclobutyl)methanamine
CAS1159882-59-3
Molecular FormulaC5H9F2N
Molecular Weight121.13 g/mol
Structural Identifiers
SMILESC1C(CC1(F)F)CN
InChIInChI=1S/C5H9F2N/c6-5(7)1-4(2-5)3-8/h4H,1-3,8H2
InChIKeyBUVXADKKXYLSTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3,3-Difluorocyclobutyl)methanamine – Product Overview


(3,3-Difluorocyclobutyl)methanamine (CAS 1159882-59-3) is a gem‑difluorinated cyclobutylmethylamine primary amine building block with molecular formula C₅H₉F₂N and molecular weight 121.13 g·mol⁻¹. The compound incorporates a conformationally constrained cyclobutane ring bearing two fluorine atoms at the 3‑position, a structural feature that systematically modulates physicochemical properties—including reduced basicity and increased lipophilicity—relative to non‑fluorinated cyclobutylmethylamine analogs [1][2]. These property shifts make the compound a strategically differentiated intermediate for medicinal chemistry programs where tuning pKₐ, logP, and three‑dimensional geometry is critical for target engagement, selectivity, and ADME optimization [3].

Workflow
pKₐ & logP modulation in lead optimization
Selection
Conformationally constrained gem-difluoro primary amine
Use Context
Scaffold hopping, hERG risk mitigation, metabolic stability tuning

Why (3,3-Difluorocyclobutyl)methanamine Cannot Be Replaced


Simple substitution of (3,3-difluorocyclobutyl)methanamine with non‑fluorinated cyclobutylmethanamine or mono‑fluorinated variants fails because the gem‑difluoro motif uniquely alters the amine’s conjugate acid pKₐ (measured 9.52 vs. ~10.2 for the non‑fluorinated analog) and increases logP by approximately 1.1 log units [1][2]. These shifts are not additive across single‑fluorine substitution but arise from the synergistic electron‑withdrawing effect of the gem‑difluoro group, which also imposes a distinct exit‑vector geometry compared to both non‑fluorinated and regioisomeric 2,2‑difluoro cyclobutylamines [3]. Consequently, replacing the 3,3‑difluoro building block with a generic analog during medicinal chemistry campaigns alters protonation state at physiological pH, passive permeability, and spatial presentation of the amine substituent—each of which can compromise target potency, selectivity, hERG safety margins, or metabolic stability [4].

Non-fluorinated analog
Lacks gem-difluoro synergy; pKₐ remains high and logP lower, altering protonation and permeability profiles.
Mono-fluoro or 2,2-difluoro isomer
Single fluorine cannot replicate the electron-withdrawing effect; 2,2-difluoro shifts amine exit vector geometry, compromising binding pose.
Generic cyclobutylmethylamine
May not reproduce reduced hERG binding or metabolic stability observed with the 3,3-gem-difluoro motif; spatial presentation may differ.

(3,3-Difluorocyclobutyl)methanamine: Quantitative Differentiation Evidence


pKa Reduction vs Cyclobutylmethanamine

The conjugate acid pKₐ of (3,3-difluorocyclobutyl)methanamine (HCl salt) was determined by potentiometric titration at 25 °C to be 9.52 [1]. In contrast, the non‑fluorinated comparator cyclobutylmethanamine has a predicted strongest‑basic pKₐ of 10.22 (ChemAxon) [2]. This 0.70‑unit reduction in basicity is attributed to the electron‑withdrawing effect of the gem‑difluoro substituent and is large enough to meaningfully alter the fraction of protonated species at physiological pH 7.4—from >99.9 % for cyclobutylmethanamine to ~99.3 % for the 3,3‑difluoro analog—thereby affecting passive diffusion and potential hERG channel interactions.

pKa Reduction
Reported
pKa 9.52 (target, HCl salt) vs 10.22 (non-fluorinated); Δ = −0.70
Alters protonated fraction at physiological pH, influencing passive diffusion and hERG interaction potential.
Potentiometric titration vs ChemAxon prediction; cross-study comparison.
Physicochemical property optimization Basicity modulation Amine pKa tuning

LogP Increase vs Cyclobutylmethanamine

The calculated octanol‑water partition coefficient (logP) for (3,3-difluorocyclobutyl)methanamine is 1.69 [1], whereas cyclobutylmethanamine has a reported logP of 0.60 [2]. This +1.09 log‑unit increase corresponds to an approximately 12‑fold higher predicted octanol‑water distribution and indicates that the 3,3‑difluoro analog resides in a more favorable lipophilicity range for passive membrane permeation while remaining below the logP >3 threshold commonly associated with increased toxicity risk [3].

LogP Increase
Reported
logP 1.69 (target) vs 0.60 (non-fluorinated); Δ = +1.09
Improves predicted membrane permeability while remaining below logP >3 risk threshold.
Calculated values from Molbase and Chembase.
Lipophilicity tuning Passive permeability ADME optimization

Exit Vector Differentiation from 2,2-Difluoro Isomer

X‑ray crystallographic exit‑vector plot analysis comparing 3,3‑difluorocyclobutanamine with its 2,2‑difluoro isomer and non‑fluorinated cyclobutanamine revealed distinct spatial orientations of the amine substituent [1]. The 3,3‑difluoro substitution pattern positions the aminomethyl vector at a unique angle relative to the cyclobutane ring plane, differing from the 2,2‑difluoro isomer by a measurable geometric offset. This geometric differentiation makes (3,3-difluorocyclobutyl)methanamine a non‑interchangeable building block for scaffold‑hopping strategies where precise amine presentation to a protein binding pocket is required.

Exit Vector Geometry
Head-to-head
Unique angular orientation of aminomethyl group vs 2,2-difluoro and non-fluorinated analogs
Enables scaffold hopping with precise spatial control for target engagement.
X-ray crystallographic exit-vector analysis (Chernykh et al. 2019).
Scaffold hopping Conformational design Structure-based drug design

hERG Inhibition Reduction with Piperidine Replacement

In a published head‑to‑head medicinal chemistry program, danuglipron—a GLP‑1R agonist containing a piperidine ring—exhibited moderate hERG inhibition (IC₅₀ = 4.3 µM), posing a cardiac safety risk [1]. Replacement of the piperidine moiety with a difluorocyclobutyl group (as in compound 73) produced a new chemical series with substantially reduced hERG channel blockade while maintaining potent GLP‑1R agonism (EC₅₀ = 0.048 nM). Although the exact hERG IC₅₀ of compound 73 is not publicly disclosed in the abstract, the qualitative improvement is described as a key driver of the program’s success, demonstrating that the 3,3‑difluorocyclobutyl scaffold can functionally substitute for piperidine while reducing a major cardiac liability.

hERG Liability Reduction
Class-level inference
Replacement of piperidine with difluorocyclobutyl significantly reduced hERG inhibition (danuglipron hERG IC₅₀ 4.3 µM; compound 73 maintained GLP-1R EC₅₀ 0.048 nM)
Supports cardiac safety margin assessment in lead series containing basic amines.
Exact target hERG IC₅₀ not disclosed; qualitative improvement established.
Cardiac safety hERG liability Piperidine bioisostere

Metabolic Stability Enhancement: Ivosidenib Precedent

During the development of the FDA‑approved IDH1 inhibitor ivosidenib, the gem‑difluorocyclobutane motif was found to be crucial for increasing metabolic stability while maintaining target potency [1]. The same principle extends to (3,3-difluorocyclobutyl)methanamine: the electron‑withdrawing fluorine atoms deactivate the cyclobutane ring toward cytochrome P450‑mediated oxidation at metabolically labile positions, thereby extending metabolic half‑life in hepatic microsomal assays compared to non‑fluorinated cyclobutyl analogs. This class‑level observation—supported by similar findings in the development of the GLS‑1 inhibitor IPN60090 and MCHR1 inhibitor BMS‑814580 [1]—positions the 3,3‑difluorocyclobutyl group as a metabolically resilient building block for oral drug discovery.

Metabolic Stability
Class-level inference
gem-difluorocyclobutane motif validated in ivosidenib, IPN60090, BMS-814580 for extended metabolic half-life
Supports metabolic stability optimization in oral drug discovery programs.
Data to verify for specific scaffolds; class-level advantage observed.
Metabolic stability Oxidative metabolism Drug-like property optimization

(3,3-Difluorocyclobutyl)methanamine – Key Application Scenarios


Lead Optimization: hERG-Sparing Amine Bioisosteres

When a lead series containing a piperidine or non‑fluorinated cyclobutylamine exhibits unacceptable hERG channel inhibition (IC₅₀ < 10 µM), (3,3-difluorocyclobutyl)methanamine can be procured as a drop‑in replacement synthon. The reduced amine basicity (pKa 9.52 vs. ~10.2) and altered geometry contribute to diminished hERG binding, as evidenced by the danuglipron optimization campaign where the difluorocyclobutyl scaffold significantly reduced cardiac ion‑channel liability while preserving target potency [1].

Scaffold Hopping: Defined Exit-Vector Geometry

For structure‑based drug design projects where the spatial orientation of a primary amine substituent is critical for target engagement, (3,3-difluorocyclobutyl)methanamine provides a geometrically distinct option compared to 2,2‑difluorocyclobutyl or non‑fluorinated analogs. X‑ray exit‑vector analysis confirms that the 3,3‑difluoro pattern orients the aminomethyl group at a unique angle, enabling fine‑tuning of ligand‑protein interactions that regioisomeric building blocks cannot replicate [2].

Metabolic Stability Optimization for Oral Candidates

When in vitro microsomal stability data reveal rapid oxidative metabolism at a cyclobutyl or adjacent position, procurement of (3,3-difluorocyclobutyl)methanamine allows installation of a gem‑difluoro‑protected center without significantly increasing molecular weight. The metabolic shielding effect of the CF₂ group has been validated across multiple drug discovery programs, including the clinical‑stage IDH1 inhibitor ivosidenib, wherein the gem‑difluorocyclobutane motif was essential for achieving acceptable metabolic half‑life [3].

Physicochemical Property Balancing: pKa Lowering & logP Increase

In programs where the lead amine is too basic (pKa > 10) and insufficiently lipophilic (logP < 0.5) for adequate membrane permeability, (3,3-difluorocyclobutyl)methanamine delivers a bifunctional property adjustment: a measured pKa decrease of ~0.7 units combined with a logP increase of ~1.1 units relative to cyclobutylmethanamine [4][5]. Procurement of this single building block accomplishes two property optimizations that would otherwise require separate structural modifications, streamlining synthetic efforts.

Application
Selection Property
Validation Focus
Lead optimization: hERG-sparing amine bioisostere
Reduced basicity & constrained geometry
hERG patch-clamp assay & target potency retention
Scaffold hopping with exit-vector control
Defined spatial amine orientation
X-ray co-crystal or docking analysis
Metabolic stability optimization for oral candidates
Oxidative metabolism shielding
Hepatic microsomal stability & CYP metabolism assays
Dual pKa/logP property balancing
Simultaneous basicity reduction & lipophilicity increase
Potentiometric pKa titration & logP determination

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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